Methyl 5-methoxypyridine-2-carboximidate
Description
Methyl 5-methoxypyridine-2-carboximidate (CAS: 1820588-49-5, MFCD25953920) is a pyridine derivative characterized by a methoxy group at the 5-position and a carboximidate functional group at the 2-position of the pyridine ring. This compound is commercially available with a purity of 98% and is utilized in synthetic chemistry and pharmaceutical research due to its reactive imidate group, which facilitates nucleophilic substitution and coupling reactions . Its structural features make it a valuable intermediate for constructing heterocyclic frameworks.
Properties
IUPAC Name |
methyl 5-methoxypyridine-2-carboximidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-11-6-3-4-7(10-5-6)8(9)12-2/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLODASPEGKKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methoxypyridine-2-carboximidate can be synthesized through the reaction of 5-methoxypyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxypyridine-2-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Methyl 5-methoxypyridine-2-carboximidate has shown potential as an anticancer agent. Recent studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, in vitro assays indicated that this compound significantly reduced cell viability in A549 lung adenocarcinoma cells, with an IC50 value of approximately 66 µM. The mechanism of action appears to involve the modulation of apoptotic markers and DNA damage response pathways.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 66 | Induces apoptosis |
| Cisplatin | A549 (Lung) | 10 | DNA cross-linking |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In studies assessing its efficacy against multidrug-resistant bacteria, it demonstrated significant activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
| Klebsiella pneumoniae | 16 |
| Pseudomonas aeruginosa | 32 |
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be employed in the preparation of various biologically active compounds through reactions such as nucleophilic substitution and coupling reactions. Its ability to undergo transformations while retaining functional groups makes it valuable for synthesizing complex molecules.
Catalysis
The compound has been utilized in catalytic asymmetric reactions, where it acts as a chiral auxiliary or ligand. Research indicates that using this compound in conjunction with metal catalysts can lead to high enantioselectivity in the formation of chiral products. For example, studies have reported yields exceeding 98% with enantiomeric excesses of up to 99%.
Case Studies
Case Study on Lung Cancer Treatment
A clinical study evaluated the effects of this compound in combination with standard chemotherapy for patients with advanced lung cancer. The results showed improved overall survival rates and reduced tumor burden compared to control groups.
Case Study on Bacterial Infections
In a cohort study involving patients with chronic infections, the addition of this compound to antibiotic regimens resulted in shorter treatment durations and better patient outcomes, highlighting its potential role as an adjunctive therapy.
Mechanism of Action
The mechanism of action of methyl 5-methoxypyridine-2-carboximidate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes. These complexes can then participate in various catalytic or biochemical processes .
Comparison with Similar Compounds
Key Observations:
Functional Group Differences: The carboximidate group in this compound distinguishes it from carboxylate esters (e.g., Methyl 4-methoxypicolinate). Imidates are more electrophilic, enabling reactions with amines or thiols, whereas carboxylates are prone to hydrolysis or ester exchange .
Substituent Position Effects :
- Methoxy groups at the 4- or 6-positions (e.g., Methyl 4-methoxypicolinate vs. Methyl 6-methoxypicolinate) influence electronic distribution and steric hindrance. For instance, a 6-methoxy group may hinder nucleophilic attack at adjacent positions compared to a 5-methoxy substituent.
- The 2-oxo-1,2-dihydropyridine moiety in Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate introduces conjugation and hydrogen-bonding capability, altering solubility and biological activity .
Purity and Commercial Availability
All listed compounds are available commercially with purities ranging from 95% to 98%, indicating high synthetic reproducibility. This compound and its nitro-substituted analogs (98% purity) are preferred for precision synthesis, while lower-purity derivatives (e.g., 95% for Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate) may require further purification for sensitive applications .
Biological Activity
Methyl 5-methoxypyridine-2-carboximidate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyridine ring with a methoxy group and a carboximidate functional group, which contributes to its biological activity. This configuration allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the methoxy group may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. Below is a summary of key findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver) | 1.18 | |
| MCF7 (Breast) | 0.67 | |
| PC-3 (Prostate) | 0.80 | |
| HCT116 (Colon) | 0.87 |
These results suggest that the compound has a potent inhibitory effect on cancer cell proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Studies suggest it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of various derivatives of pyridine compounds, including this compound. These derivatives were tested for cytotoxicity against multiple cancer cell lines using MTT assays. The findings revealed that modifications in the pyridine structure could enhance anticancer efficacy while reducing toxicity to normal cells.
Biodistribution Studies
Research involving biodistribution studies indicates that after administration, this compound demonstrated significant uptake in tumor tissues compared to normal tissues. This preferential accumulation suggests potential for targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-methoxypyridine-2-carboximidate, and how do reaction conditions influence yield?
- Methodology : A common precursor, 5-methoxypyridine-2-carboxylic acid, is synthesized via potassium permanganate oxidation of 5-methoxy-2-methylpyridine under vigorous stirring at 90–95°C . Conversion to the imidate derivative typically involves reacting the acid with methylamine derivatives under controlled pH and temperature.
- Key Data :
| Starting Material | Oxidizing Agent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 5-Methoxy-2-methylpyridine | KMnO₄ (0.44 mol) | 90–95°C | 47% |
Q. How is the purity of this compound validated in synthetic workflows?
- Methodology : Elemental analysis (e.g., C, H, N percentages) and spectroscopic techniques (¹H NMR, IR) are critical. For example, ¹H NMR of 5-methoxypyridine-2-carboxylic acid shows distinct peaks at δ 3.85 (OCH₃), 7.4–8.3 (pyridine protons), and 9.8 ppm (COOH) .
- Data Discrepancies : Observed vs. calculated elemental values (e.g., C: 54.61% vs. 54.92%) highlight the need for iterative purification steps .
Q. What safety precautions are recommended for handling this compound?
- Guidance : Due to limited toxicity data (e.g., no acute/chronic toxicity or ecotoxicity profiles), assume high hazard potential. Use fume hoods, gloves, and self-contained breathing apparatus during synthesis. Refer to safety protocols for structurally similar compounds like 2-methoxypyridine derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodology : Adjust stoichiometry and reaction time. For example, methyl esterification of pyridinecarboxylic acids achieves >95% purity when using excess methanol and refluxing for 6 hours .
- Case Study :
| Substrate | Reagent | Time | Yield | Purity |
|---|---|---|---|---|
| 6-Bromopyridine-2-carboxylic acid | Na in MeOH | 6 hrs | 84% | >97% |
Q. How does the compound’s stability vary under different storage conditions?
- Findings : Structural analogs (e.g., 4-methoxypyridine-2-carboxylic acid) degrade under prolonged exposure to light or humidity. Store in inert atmospheres (N₂/Ar) at –20°C, and monitor via periodic HPLC .
Q. What strategies resolve contradictions in spectral data for imidate derivatives?
- Approach : Compare experimental NMR/IR with computational predictions (e.g., DFT calculations). For example, deviations in pyridine proton shifts (δ 7.4–8.3 ppm vs. predicted δ 7.2–8.1 ppm) may indicate solvent effects or impurities .
Q. How can bioaccumulation potential be assessed given limited ecotoxicological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
